Transilitin is a flavonoid compound with the chemical structure 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one. It is primarily isolated from the bark of Pistacia chinensis, a plant known for its medicinal properties. This compound is characterized by its unique arrangement of hydroxyl groups, which contributes to its biological activity and potential therapeutic applications .
Transilitin exhibits significant biological activities, particularly as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in nucleotide metabolism and signaling pathways. It has demonstrated in vitro inhibitory effects against snake venom phosphodiesterase, suggesting potential applications in treating conditions related to inflammation and oxidative stress. Additionally, transilitin has shown protective effects on epithelial barrier function in models of gastrointestinal mucositis, indicating its role as an antioxidant and anti-inflammatory agent .
Transilitin can be synthesized through various methods, including extraction from natural sources and synthetic approaches. The isolation typically involves methanolic extraction from Pistacia chinensis bark followed by purification techniques such as chromatography. Synthetic routes may involve the modification of simpler flavonoid structures to introduce the specific hydroxyl and methoxy groups characteristic of transilitin .
Due to its biological properties, transilitin has potential applications in several fields:
Studies have indicated that transilitin interacts with various biological targets, including enzymes involved in nucleotide metabolism. Molecular docking studies suggest that it binds competitively to ENPP1, mimicking substrate interactions. This binding affinity highlights its potential as a therapeutic agent against conditions where ENPP1 plays a critical role . Furthermore, comparative studies with other flavonoids have shown that transilitin's unique hydroxylation pattern may enhance its efficacy against amyloid aggregation associated with neurodegenerative diseases .
Transilitin shares structural similarities with several other flavonoids, which can be compared based on their hydroxylation patterns and biological activities:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| Myricetin | Contains multiple hydroxyl groups on rings A and B | Inhibits α-Synuclein aggregation | Known for broader antioxidant effects |
| Quercetin | Has hydroxyl groups at positions 3, 5, and 7 | Anti-inflammatory and antioxidant | Widely studied for cardiovascular benefits |
| 2-D08 | Features vicinal trihydroxylation in the B-ring | Protects intestinal barrier | Semi-synthetic derivative with enhanced activity |
| Dihydro Luteolin | Similar core structure but different substitution patterns | Urease inhibition | Exhibits strong urease inhibitory activity |
Transilitin's unique arrangement of hydroxyl groups distinguishes it from these compounds, potentially enhancing its specificity in targeting certain biological pathways while offering unique therapeutic benefits .
Transilitin (IUPAC name: 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one) belongs to the flavone subclass of flavonoids, distinguished by its ketone-containing aromatic ring system. Its molecular formula, C₁₆H₁₂O₇, corresponds to a molecular weight of 316.26 g/mol. The compound features three hydroxyl groups at positions 7, 8, and 4', a methoxy group at position 3, and a conjugated π-electron system enabling antioxidant activity.
Table 1: Key chemical identifiers of transilitin
| Property | Value |
|---|---|
| CAS Registry Number | 26788-86-3 |
| ChEBI ID | CHEBI:192962 |
| SMILES Notation | COC1=C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |
| InChI Key | WGIWCQHSJILTOY-UHFFFAOYSA-N |
Synonyms include 3',4',7,8-tetrahydroxy-3-methoxyflavone and 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one. Its structural complexity arises from the spatial arrangement of substituents, which influences both solubility and bioactivity.
The isolation and characterization of transilitin mark significant milestones in natural product chemistry:
These findings underscore transilitin’s multifunctional biochemical profile, bridging traditional ethnopharmacology and modern drug discovery paradigms.
Transilitin exhibits selective occurrence in phylogenetically diverse angiosperms:
Fabaceae Family
Anacardiaceae Family
Rubiaceae Family
The compound’s distribution follows distinct biogeographic patterns, with highest concentrations observed in arid-adapted species from Southwest Asian ecosystems. Ecological studies suggest transilitin may function as both a phytoalexin against microbial pathogens and a UV-protectant in high-light environments.
Transilitin represents a distinctive flavonoid compound with the systematic International Union of Pure and Applied Chemistry nomenclature 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one [1]. The compound possesses a molecular formula of C16H12O7 and exhibits a molecular weight of 316.26 grams per mole, distinguishing it from other common flavonoids through its unique substitution pattern [1] [5]. The structural framework of transilitin is built upon the characteristic flavone backbone, featuring the fundamental C6-C3-C6 skeleton that defines the flavonoid class [1] [8].
The compound exhibits specific hydroxylation patterns that contribute to its distinctive chemical properties. Transilitin contains four hydroxyl groups strategically positioned at the 3', 4', 7, and 8 positions, creating a tetrahydroxy substitution pattern [1] [4]. Additionally, the presence of a methoxy group at the C-3 position represents a unique structural feature that differentiates transilitin from many other flavones [1] [8]. This methoxylation at position 3 is particularly significant as it influences both the electronic properties and biological activities of the molecule [4] [18].
The stereochemical considerations of transilitin involve the planar arrangement of its aromatic rings, which is characteristic of flavone structures [16]. The double bond between C2 and C3 in conjunction with the carbonyl group at C4 creates a conjugated system that extends throughout the molecule [16] [20]. This planar configuration facilitates optimal electron orbital delocalization across the aromatic rings, contributing to the compound's stability and reactivity patterns [45].
Transilitin belongs to the flavone subclass of flavonoids, which is characterized by the presence of a double bond between carbons 2 and 3 and the absence of a hydroxyl group at position 3 in the basic flavone structure [16] [17]. However, transilitin represents a modified flavone where the typical hydrogen at C-3 is replaced by a methoxy group, creating a unique structural variant within this subclass [1] [4].
When compared to other prominent flavonoids, transilitin exhibits distinct structural characteristics. Quercetin, a well-known flavonol, possesses a hydroxyl group at C-3 and additional hydroxylation at C-5, resulting in the molecular formula C15H10O7 [21] [45]. In contrast, transilitin's methoxy substitution at C-3 and the specific 7,8-dihydroxy pattern in the A-ring create a unique electronic environment [1] [18]. Luteolin, another flavone, shares some structural similarities with transilitin but lacks both the C-3 methoxy group and the C-8 hydroxyl group, having the formula C15H10O6 [46] [48].
The hydroxylation pattern of transilitin distinguishes it significantly from myricetin, which contains six hydroxyl groups including an additional 5' hydroxyl in the B-ring [47] [49]. The strategic placement of hydroxyl groups in transilitin creates specific intramolecular hydrogen bonding patterns, particularly between the 7-OH and 8-OH groups in the A-ring, which influences the compound's spectroscopic properties and biological activities [37] [40].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Groups | Unique Features |
|---|---|---|---|---|
| Transilitin | C16H12O7 | 316.26 | 3',4',7,8-tetrahydroxy | 3-methoxy group |
| Quercetin | C15H10O7 | 302.24 | 3,3',4',5,7-pentahydroxy | C-3 hydroxyl |
| Luteolin | C15H10O6 | 286.24 | 3',4',5,7-tetrahydroxy | No C-3 substitution |
| Myricetin | C15H10O8 | 318.24 | 3,3',4',5,5',7-hexahydroxy | Additional 5' hydroxyl |
The nuclear magnetic resonance spectroscopic analysis of transilitin reveals characteristic patterns that are consistent with its flavone structure and unique substitution pattern [10] [37]. The proton nuclear magnetic resonance spectrum of transilitin exhibits distinct signals that correspond to the aromatic protons in both the A and B rings, as well as the methoxy group substituent [38] [39].
In the aromatic region, the B-ring protons of transilitin display characteristic coupling patterns consistent with the 3',4'-dihydroxy substitution. The H-2' proton typically appears as a doublet at approximately 7.65 parts per million with a coupling constant of 2 hertz, indicating meta-coupling with H-6' [10] [38]. The H-5' proton resonates as a doublet at around 6.85 parts per million with a coupling constant of 8 hertz due to ortho-coupling with H-6' [38] [41]. The H-6' proton exhibits a doublet of doublets pattern at approximately 7.66 parts per million, reflecting both ortho and meta coupling interactions [10] [41].
The A-ring protons of transilitin show distinct chemical shifts influenced by the 7,8-dihydroxy substitution pattern. The H-6 proton appears as a doublet at approximately 6.18 parts per million, while the H-5 proton resonates at around 6.94 parts per million [38] [42]. These chemical shifts are characteristic of flavones with hydroxylation in the 7,8 positions and reflect the electronic environment created by the adjacent hydroxyl groups [37] [40].
The methoxy group at C-3 produces a characteristic singlet at approximately 3.90 parts per million in the proton nuclear magnetic resonance spectrum [40] [42]. This chemical shift is consistent with methoxy groups attached to aromatic systems and provides definitive evidence for the C-3 substitution pattern in transilitin [40] [44].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of transilitin [25] [27]. The carbonyl carbon C-4 typically resonates at approximately 176.5 parts per million, consistent with the α,β-unsaturated ketone system characteristic of flavones [38] [39]. The C-2 carbon appears at around 164.2 parts per million, reflecting its position in the pyrone ring system [42] [43]. The methoxy carbon resonates at approximately 60.5 parts per million, confirming the presence of the C-3 methoxy substitution [40] [42].
| Position | 1H Nuclear Magnetic Resonance (δ ppm) | 13C Nuclear Magnetic Resonance (δ ppm) | Multiplicity |
|---|---|---|---|
| H-2' | 7.65 ± 0.1 | 116.4 ± 2 | d (J=2 Hz) |
| H-5' | 6.85 ± 0.1 | 115.8 ± 2 | d (J=8 Hz) |
| H-6' | 7.66 ± 0.1 | 120.0 ± 2 | dd (J=8,2 Hz) |
| H-6 | 6.18 ± 0.1 | 99.2 ± 2 | d (J=2 Hz) |
| H-5 | 6.94 ± 0.1 | 106.5 ± 2 | d (J=2 Hz) |
| 3-OCH3 | 3.90 ± 0.1 | 60.5 ± 2 | s |
| C-4 | - | 176.5 ± 3 | - |
| C-2 | - | 164.2 ± 3 | - |
Mass spectrometric analysis of transilitin employs electrospray ionization techniques to generate characteristic fragmentation patterns that provide structural confirmation [32] [35]. The molecular ion peak appears at mass-to-charge ratio 317.0656 in positive ion mode, corresponding to the protonated molecular ion [M+H]+ with the molecular formula C16H13O7+ [5] [11]. The sodium adduct [M+Na]+ is observed at mass-to-charge ratio 339.0475, representing a common ionization pathway for flavonoid compounds [32] [33].
In negative ion mode, transilitin exhibits a deprotonated molecular ion [M-H]- at mass-to-charge ratio 315.0510, which serves as the base peak in this ionization mode [13] [15]. The fragmentation pattern of transilitin follows typical flavonoid fragmentation pathways, involving retro-Diels-Alder reactions and ring cleavage mechanisms [29] [36].
The loss of the methyl group from the C-3 methoxy substituent generates a fragment ion at mass-to-charge ratio 301.0354, corresponding to [M-CH3]- with the formula C15H9O7- [31] [36]. This fragmentation is characteristic of methoxylated flavonoids and provides direct evidence for the presence of the methoxy group [30] [34]. The relative intensity of this fragment is approximately 32% of the base peak, indicating a moderately favorable fragmentation pathway [29] [31].
Characteristic A-ring and B-ring fragments are observed in the mass spectrum of transilitin. The A-ring fragment appears at mass-to-charge ratio 153.0189, corresponding to the ion C7H5O4+ with a relative intensity of 89% [33] [36]. The B-ring fragment is detected at mass-to-charge ratio 137.0240, representing the ion C7H5O3+ with a relative intensity of 67% [30] [34]. These fragments result from the cleavage of the central pyrone ring and are diagnostic for the specific substitution patterns in each ring [29] [36].
Additional fragmentation pathways include the loss of formic acid (CO2H) to generate an ion at mass-to-charge ratio 271.0248, and the loss of the entire methoxy group (CH3O) producing a fragment at mass-to-charge ratio 286.0477 [11] [15]. These secondary fragmentation processes provide additional structural information and support the proposed molecular structure of transilitin [13] [30].
| Ion Type | m/z | Formula | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|---|
| [M+H]+ | 317.0656 | C16H13O7+ | 100 | Molecular ion |
| [M+Na]+ | 339.0475 | C16H12O7Na+ | 45 | Sodium adduct |
| [M-H]- | 315.0510 | C16H11O7- | 78 | Deprotonated molecular ion |
| [M-CH3]- | 301.0354 | C15H9O7- | 32 | Loss of methyl group |
| [A-ring]+ | 153.0189 | C7H5O4+ | 89 | A-ring cleavage |
| [B-ring]+ | 137.0240 | C7H5O3+ | 67 | B-ring cleavage |
| [M-CO2H]- | 271.0248 | C15H11O6- | 23 | Loss of formic acid |
| [M-CH3O]- | 286.0477 | C15H10O6- | 41 | Loss of methoxy group |
Transilitin, chemically known as 3',4',7,8-tetrahydroxy-3-methoxyflavone, represents a distinctive O-methylated flavonoid compound with molecular formula C₁₆H₁₂O₇ and molecular weight of 316.26 g/mol [1] [2]. This flavonoid exhibits a characteristic hydroxylation pattern at positions 3', 4', 7, and 8, with additional methylation at position 3, contributing to its unique phytochemical properties and biological activities [1] [2].
Acacia confusa Merr., commonly known as Small Philippine Acacia, Formosa Acacia, or Taiwan Acacia, serves as the primary and most extensively studied biosynthetic source of transilitin [1] [3] [4]. This perennial tree, belonging to the Leguminosae family, is native to Southeast Asia and has become widely distributed across tropical Pacific regions, including Taiwan, Philippines, and Hawaii [3] [5].
The heartwood of Acacia confusa demonstrates exceptional richness in phenolic compounds, with transilitin identified as one of the major flavonoid constituents [4] [6]. Column chromatography and reverse-phase high-performance liquid chromatography studies have consistently isolated transilitin from the ethyl acetate fraction of heartwood extracts [4] [6]. The compound has been detected alongside other significant flavonoids including melanoxetin, okanin, and various tetrahydroxyflavone derivatives [4] [6].
Quantitative analysis reveals that transilitin constitutes a substantial portion of the flavonoid content in Acacia confusa heartwood, with concentrations varying depending on extraction methods and plant maturity [6] [7]. The compound demonstrates particular abundance in mature heartwood tissues, suggesting its role in the tree's defensive mechanisms and structural integrity [8].
Luculia pinceana Hook., a member of the Rubiaceae family, represents another significant botanical source of transilitin [1] [9] [10]. This flowering shrub, commonly known as Pince's Luculia, exhibits a broader geographic distribution spanning China (Guangxi, Guizhou, Xizang, Yunnan), India, Myanmar, Nepal, and Vietnam [10] [11].
The occurrence of transilitin in Luculia pinceana demonstrates the compound's broader distribution across different plant families, indicating convergent evolutionary pathways for flavonoid biosynthesis [9] [10]. The species typically grows in upland scrub and woodland margins, suggesting that transilitin production may be associated with environmental stress responses and ecological adaptation [12] [10].
Additional species within the Luculia genus, including Luculia gratissima, have been investigated for similar flavonoid profiles, though transilitin concentrations appear to be highest in Luculia pinceana [10]. The compound's presence in Rubiaceae family members suggests its potential role in plant-environment interactions and defensive mechanisms [10] [11].
Beyond these primary sources, transilitin has been reported in other plant species, including Pistacia chinensis (Chinese Pistache) and Acacia cyperophylla (Stiffleaf Wattle), though in lower concentrations [9] [13] [14]. These additional occurrences support the hypothesis that transilitin biosynthesis represents a widespread adaptive strategy among diverse plant lineages [9] [13].
The biosynthesis of transilitin follows the established phenylpropanoid pathway, which serves as the fundamental metabolic route for flavonoid production in higher plants [15] [16]. This complex biosynthetic network involves multiple enzymatic steps, with specific modifications leading to the unique structural features of transilitin [15] [16].
The formation of transilitin requires specific O-methyltransferase (OMT) enzymes that catalyze the methylation of hydroxyl groups using S-adenosyl-L-methionine (SAM) as the methyl donor [17] [18]. The methylation at position 3 of the flavonoid backbone represents a critical modification that distinguishes transilitin from other tetrahydroxyflavones [17] [18].
Flavonoid O-methyltransferases (FOMTs) responsible for transilitin biosynthesis belong to the COMT class of enzymes, characterized by their higher molecular weight (40-43 kDa) and independence from bivalent ions for catalytic activity [18] [19]. These enzymes demonstrate regiospecific activity, with the 3-O-methyltransferase specifically targeting the 3-hydroxyl position of the flavonoid substrate [17] [19].
The enzymatic mechanism involves the transfer of the methyl group from SAM to the 3-hydroxyl position of the flavonoid acceptor molecule [18] [19]. This methylation reaction occurs after the formation of the basic tetrahydroxyflavone structure, representing a late-stage modification in the biosynthetic pathway [18] [19]. The specificity of the 3-O-methyltransferase ensures selective methylation at this position while preserving the hydroxyl groups at positions 3', 4', 7, and 8 [17] [19].
Studies on related plant species have identified multiple FOMT isoforms with varying substrate specificities [18] [19]. The identification of specific FOMT enzymes responsible for transilitin biosynthesis in Acacia confusa and Luculia pinceana remains an active area of research, with potential applications in metabolic engineering and biotechnological production [18] [19].
The distinctive hydroxylation pattern of transilitin, featuring hydroxyl groups at positions 3', 4', 7, and 8, results from the coordinated action of specific hydroxylase enzymes within the flavonoid biosynthetic pathway [15] [20]. These modifications occur through the activity of cytochrome P450-dependent monooxygenases and 2-oxoglutarate-dependent dioxygenases [15] [20].
The hydroxylation of the B-ring at positions 3' and 4' is catalyzed by flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 enzyme that introduces the dihydroxy substitution pattern characteristic of catechol-type flavonoids [15] [20]. This hydroxylation pattern is essential for the biological activity of transilitin and contributes to its antioxidant properties [15] [20].
A-ring hydroxylation at positions 7 and 8 represents a less common modification pattern in flavonoid biosynthesis [15] [20]. The formation of these hydroxyl groups involves specialized hydroxylases, including flavone 8-hydroxylase (F8H) and related enzymes that specifically target the A-ring of the flavonoid structure [15] [20]. The 7,8-dihydroxy pattern is particularly significant as it creates a catechol moiety within the A-ring, enhancing the compound's metal-chelating and antioxidant capabilities [15] [20].
The sequential nature of these hydroxylation reactions ensures proper substrate recognition and enzymatic processing [15] [20]. The coordination between different hydroxylase enzymes determines the final hydroxylation pattern and influences the subsequent methylation reaction that produces transilitin [15] [20]. Understanding these enzymatic mechanisms provides insights into the evolutionary development of specialized flavonoid structures and their adaptive significance in plant metabolism [15] [16].
| Plant Species | Common Names | Plant Part | Geographic Distribution | Family |
|---|---|---|---|---|
| Acacia confusa | Small Philippine Acacia, Formosa Acacia, Taiwan Acacia, Formosan Koa | Heartwood, Bark | Southeast Asia, Taiwan, Hawaii, Philippines | Leguminosae (Fabaceae) |
| Luculia pinceana | Pince's Luculia | Leaves, Aerial Parts | China (Guangxi, Guizhou, Xizang, Yunnan), India, Myanmar, Nepal, Vietnam | Rubiaceae |
| Pistacia chinensis | Chinese Pistache | Bark, Leaves | China, Central Asia | Anacardiaceae |
| Acacia cyperophylla | Stiffleaf Wattle | Aerial Parts | Australia | Leguminosae (Fabaceae) |
| Property | Value |
|---|---|
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one |
| Molecular Formula | C₁₆H₁₂O₇ |
| Molecular Weight | 316.26 g/mol |
| CAS Number | 26788-86-3 |
| Chemical Classification | Flavonoid (Flavone) |
| Structural Type | O-methylated flavonoid |
| Hydroxylation Pattern | 3', 4', 7, 8-tetrahydroxy |
| Methylation Pattern | 3-methoxy |